1-Ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione
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Overview
Description
1-Ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione is a chemical compound with a complex structure that belongs to the class of anthracenediones. This compound is characterized by its unique tetrahydroanthracene core, which is substituted with an ethyl group at the 1-position and two ketone groups at the 9 and 10 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione can be synthesized through various methods, including:
Gas-phase oxidation: This method involves the oxidation of anthracene in the presence of a catalyst such as vanadium pentoxide (V2O5) at high temperatures (around 389°C) to produce the desired compound.
Liquid-phase oxidation: In this method, anthracene is dissolved in a solvent like trichlorobenzene, and nitric acid is added while maintaining the reaction temperature between 105-110°C.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using similar methods as described above, but with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized anthracenedione derivatives, while reduction can yield alcohol derivatives.
Scientific Research Applications
1-Ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can influence cellular processes and biochemical pathways.
Comparison with Similar Compounds
1-Ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione can be compared with other similar compounds such as:
Anthraquinone: A structurally related compound with similar redox properties but lacking the ethyl substitution.
1,4,4a,9a-Tetrahydroanthracene-9,10-dione: Similar structure but without the ethyl group, leading to different chemical reactivity and applications.
1,4,4a,9,9a,10-Hexahydroanthracene-9,10-dione: Another related compound with additional hydrogenation, affecting its chemical properties and uses.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and resulting chemical behavior.
Properties
CAS No. |
52651-57-7 |
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Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H16O2/c1-2-10-6-5-9-13-14(10)16(18)12-8-4-3-7-11(12)15(13)17/h3-8,10,13-14H,2,9H2,1H3 |
InChI Key |
HYLMAFVVLWOPNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=CCC2C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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